molecular formula C15H17Cl2N3O3S B12946034 [5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate CAS No. 178980-08-0

[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate

Cat. No.: B12946034
CAS No.: 178980-08-0
M. Wt: 390.3 g/mol
InChI Key: SCPPABLKLUNTHN-UHFFFAOYSA-N
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Description

(5-((3,5-Dichlorophenyl)sulfinyl)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methyl carbamate: is a complex organic compound that features a unique combination of functional groups, including a sulfinyl group, an imidazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-((3,5-Dichlorophenyl)sulfinyl)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methyl carbamate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfinyl Group: The 3,5-dichlorophenyl sulfinyl group can be introduced via the oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Carbamate Formation: The final step involves the reaction of the imidazole derivative with an isocyanate to form the carbamate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The sulfinyl group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use as an enzyme inhibitor due to its unique structure.
  • Investigated for its antimicrobial properties.

Medicine:

  • Explored as a potential pharmaceutical agent for its anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-((3,5-Dichlorophenyl)sulfinyl)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methyl carbamate involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting metalloproteins’ function. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

    (3,5-Dichlorophenyl)sulfinyl derivatives: These compounds share the sulfinyl group and exhibit similar reactivity.

    Imidazole derivatives: Compounds with the imidazole ring are widely studied for their biological activities.

    Carbamate derivatives: These compounds are known for their use in pesticides and pharmaceuticals.

Uniqueness:

  • The combination of the sulfinyl group, imidazole ring, and carbamate moiety in a single molecule is unique and provides a distinct set of chemical and biological properties.
  • The presence of the 3,5-dichlorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

178980-08-0

Molecular Formula

C15H17Cl2N3O3S

Molecular Weight

390.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfinyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C15H17Cl2N3O3S/c1-8(2)13-14(20(3)12(19-13)7-23-15(18)21)24(22)11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21)

InChI Key

SCPPABLKLUNTHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)C)S(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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